N-methyl-2-fluoro-4-iodobenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-iodo-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FINO/c1-11-8(12)6-3-2-5(10)4-7(6)9/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEJBAGSKXLRKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Research Significance and Context of N Methyl 2 Fluoro 4 Iodobenzamide Within Contemporary Chemical and Biomedical Sciences
Historical Trajectories of Benzamide (B126) Derivatives in Research
The benzamide scaffold is a cornerstone in medicinal chemistry, with a rich history of yielding therapeutically important molecules. nih.gov Substituted benzamides have been successfully developed into a wide array of drugs, including antiemetics, antipsychotics, and gastrointestinal agents. ambeed.com Their ability to interact with various biological targets is a testament to their structural versatility.
More recently, benzamide derivatives have gained prominence in oncology. A notable example is the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, which have revolutionized the treatment of certain cancers. nih.gov These inhibitors often feature a benzamide core that is crucial for their mechanism of action. nih.gov The continuous exploration of benzamide derivatives underscores their enduring importance in the quest for new therapeutic agents. google.com
Interdisciplinary Relevance of N-methyl-2-fluoro-4-iodobenzamide
The significance of this compound lies primarily in its role as a versatile synthetic intermediate, particularly in the fields of medicinal chemistry and molecular imaging. The presence of both fluorine and iodine atoms offers unique advantages for researchers.
The fluorine atom can enhance a molecule's metabolic stability and binding affinity to biological targets. The "magic methyl" effect, where the addition of a methyl group can dramatically improve a compound's properties, is a well-documented phenomenon in drug discovery. mdpi.com
The iodine atom in this compound is particularly noteworthy. It can serve as a handle for introducing a radiolabel, such as radioiodine isotopes, which is a key strategy in the development of radiopharmaceuticals for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT). Iodinated benzamides have been investigated as potential ligands for imaging monoamine oxidase B (MAO-B) in the brain, highlighting the utility of this class of compounds in neuroscience research. nih.gov
Furthermore, the structural motif of this compound is closely related to key intermediates used in the synthesis of potent therapeutics. For instance, the analogous compound, 4-amino-2-fluoro-N-methylbenzamide, is a crucial building block for enzalutamide (B1683756), a second-generation nonsteroidal antiandrogen used in the treatment of castration-resistant prostate cancer. researchgate.net The synthesis of enzalutamide often starts from precursors like 2-fluoro-4-nitrotoluene, which is then converted to the key benzamide intermediate. nih.gov
Table 2: Synthesis of a Key Enzalutamide Intermediate
| Reactant | Reagent(s) | Product | Yield | Reference |
| 2-Fluoro-4-nitrotoluene | 1. KMnO₄ 2. Thionyl chloride 3. Methylamine (B109427) | 2-Fluoro-N-methyl-4-nitrobenzamide | - | nih.gov |
| 2-Fluoro-N-methyl-4-nitrobenzamide | Pd/C, H₂ | 4-Amino-2-fluoro-N-methylbenzamide | 98% | nih.gov |
The close structural relationship suggests that this compound could be a valuable tool in the synthesis and structure-activity relationship (SAR) studies of new anticancer agents. SAR studies are fundamental to drug discovery, allowing researchers to understand how different parts of a molecule contribute to its biological activity. By systematically modifying the structure of a lead compound, chemists can optimize its potency and selectivity.
The development of radiolabeled versions of drugs like enzalutamide (e.g., ¹⁸F-enzalutamide) for Positron Emission Tomography (PET) imaging is an active area of research. These imaging agents can help visualize the distribution of androgen receptors in tumors and monitor treatment response. The iodo-analogue, this compound, could serve as a precursor for developing novel PET or SPECT ligands targeting similar biological pathways.
Challenges and Future Directions in Benzamide Compound Research
Despite their proven track record, the synthesis and functionalization of benzamide derivatives are not without challenges. The inherent stability of the amide bond can make its selective activation and modification difficult. Developing new synthetic methodologies to overcome this hurdle is an ongoing area of research.
Future research on benzamide compounds is likely to focus on several key areas:
Development of Novel Therapeutic Agents: The benzamide scaffold will undoubtedly continue to be a source of inspiration for the design of new drugs targeting a wide range of diseases, from cancer to neurodegenerative disorders. nih.gov
Advanced Molecular Imaging Probes: The creation of highly specific and sensitive PET and SPECT ligands based on benzamide structures will be crucial for improving disease diagnosis and monitoring treatment efficacy. The development of novel TSPO PET ligands is one such example. nih.gov
Exploration of New Biological Targets: As our understanding of disease biology deepens, new molecular targets will be identified. The versatility of the benzamide framework makes it an attractive starting point for developing ligands for these novel targets.
Synthetic Methodologies for N Methyl 2 Fluoro 4 Iodobenzamide and Its Analogues
Established Synthetic Pathways for N-methyl-2-fluoro-4-iodobenzamide
The established synthetic routes to this compound primarily rely on classical organic reactions, including amide bond formation and halogenation, starting from well-defined precursors.
Amide Bond Formation Strategies
The final step in the synthesis of this compound is typically the formation of the amide bond between the carboxylic acid precursor, 2-fluoro-4-iodobenzoic acid, and methylamine (B109427). This transformation is a cornerstone of organic synthesis and can be achieved through various coupling reagents. luxembourg-bio.com
A common and effective method involves the use of coupling agents that activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxy-1H-benzotriazole (HOBt) are frequently employed to facilitate the reaction, minimizing side reactions and often proceeding with high yields. luxembourg-bio.com Alternative modern coupling reagents include phosphonium (B103445) salts like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or uronium salts like HATU, which are known for their efficiency and mild reaction conditions.
For instance, a procedure analogous to the synthesis of 4-bromo-2-fluoro-N-methylbenzamide can be adapted. This would involve stirring 2-fluoro-4-iodobenzoic acid with methylamine hydrochloride and a suitable coupling agent, such as BOP, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758).
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Acronym | By-products | Notes |
| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | DCU is often insoluble and can be removed by filtration. luxembourg-bio.com |
| Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hexamethylphosphoramide (HMPA) | Effective but produces carcinogenic HMPA. |
| (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyBOP | A safer alternative to BOP. | |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Highly efficient and commonly used in peptide synthesis. |
Halogenation and Fluorination Techniques
The introduction of the iodine and fluorine atoms onto the benzene (B151609) ring is a critical aspect of the synthesis. The fluorine is typically incorporated in the starting material, while the iodine can be introduced via electrophilic iodination.
Fluorination: The synthesis of the fluorinated precursor, 2-fluorobenzoic acid, can be achieved through methods like nucleophilic fluorination of 1-arylbenziodoxolones. arkat-usa.orgresearchgate.net This approach offers a route to various fluorobenzoic acids, which are key starting materials.
Iodination: The regioselective iodination of an aromatic ring is a key challenge. For the synthesis of 2-fluoro-4-iodobenzoic acid, direct iodination of 2-fluorobenzoic acid is required. Iron(III)-catalyzed iodination using N-iodosuccinimide (NIS) has been shown to be a highly regioselective method for the iodination of various arenes, including deactivated systems. acs.org This method offers an advantage over traditional iodination techniques by using an inexpensive and non-toxic metal catalyst. Another approach involves the use of molecular iodine activated by silver salts, such as silver tetrafluoroborate (B81430) (AgBF₄) or silver sulfate (B86663) (Ag₂SO₄), which can achieve high regioselectivity depending on the substrate and reaction conditions. nih.gov For example, iodination of activated aromatic compounds with I₂ often shows high para regioselectivity. nih.gov
The synthesis of related compounds, such as 2-halogen-5-iodobenzoic acid, has been achieved via one-step iodination of o-halogen benzoic acids using an iodine reagent in sulfuric acid. patsnap.com This highlights the feasibility of direct halogenation on substituted benzoic acids.
Precursor Synthesis and Optimization
The primary precursor for the final amidation step is 2-fluoro-4-iodobenzoic acid. The synthesis of this key intermediate is paramount. A plausible synthetic route starts from commercially available 2-fluorobenzoic acid.
Proposed Synthesis of 2-fluoro-4-iodobenzoic acid:
Starting Material: 2-Fluorobenzoic acid.
Iodination: Electrophilic iodination using a regioselective method. Given the directing effects of the carboxyl and fluoro groups (both are ortho, para-directing, but the carboxyl group is deactivating), the iodine is expected to add at the 5-position. To achieve 4-iodination, a different precursor might be necessary, or conditions that favor this isomer would need to be developed. A more viable route might start from 4-amino-2-fluorobenzoic acid, which can be iodinated and then the amino group can be removed via a Sandmeyer reaction.
A more practical pathway, mirroring the synthesis of the analog 4-amino-2-fluoro-N-methylbenzamide, would start from a different precursor. researchgate.net
Table 2: Exemplary Synthetic Pathway for a Key Benzamide (B126) Precursor researchgate.net
| Step | Starting Material | Reagents | Product | Yield |
| 1 | 2-Fluoro-4-nitrotoluene | KMnO₄, Phase Transfer Catalyst | 2-Fluoro-4-nitrobenzoic acid | 74% |
| 2 | 2-Fluoro-4-nitrobenzoic acid | SOCl₂, Methylamine | N-methyl-2-fluoro-4-nitrobenzamide | 95% |
| 3 | N-methyl-2-fluoro-4-nitrobenzamide | H₂, Pd/C | 4-Amino-2-fluoro-N-methylbenzamide | 98% |
To obtain the target this compound, the amino group in the final product of the table above would be converted to an iodo group via a Sandmeyer reaction (diazotization followed by treatment with potassium iodide).
Advanced Synthetic Strategies for Complex Benzamide Scaffolds
Beyond the classical approaches, advanced synthetic strategies are employed to construct more complex benzamide scaffolds, which may incorporate this compound as a structural motif. These methods focus on efficiency and the generation of molecular complexity, including stereochemical control.
Stereoselective and Enantioselective Syntheses
For benzamide scaffolds possessing chirality, stereoselective and enantioselective synthetic methods are essential. These reactions aim to control the three-dimensional arrangement of atoms, which is often crucial for the biological activity of molecules.
Enantioselective synthesis can be achieved using chiral catalysts or auxiliaries. For instance, peptide-catalyzed enantioselective bromination has been used to create atropisomeric benzamides, which possess axial chirality. arkat-usa.org This concept can be extended to other halogenations and functionalizations. The development of chiral cyclopentadienyl (B1206354) rhodium(I) complexes has enabled asymmetric C-H activation reactions of N-methoxybenzamides, leading to chiral hydrophenanthridinones with high enantioselectivity.
Biocatalysis offers a powerful tool for stereoselective synthesis. Engineered enzymes, such as myoglobins, have been used for highly diastereo- and enantioselective cyclopropanation reactions to construct complex dihydrobenzofuran scaffolds. researchgate.net
Multi-component Reactions and Cascade Processes
Multi-component reactions (MCRs) and cascade (or domino) processes are highly efficient strategies for building complex molecules from simple starting materials in a single pot. nih.gov These reactions are characterized by high atom economy and can rapidly generate diverse molecular libraries. nih.govossila.com
Multi-component Reactions: MCRs, such as the Ugi and Passerini reactions, bring together three or more reactants in a single step to form a complex product. google.com This approach is valuable for the rapid synthesis of libraries of structurally diverse benzamide-containing compounds. The products of MCRs can often undergo subsequent cyclization reactions to generate a wide array of heterocyclic scaffolds. patsnap.com
Cascade Processes: Cascade reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single reaction vessel. luxembourg-bio.com These processes can be triggered by a single catalytic event and are instrumental in the synthesis of complex natural products and polycyclic scaffolds. For example, a Brønsted acid-catalyzed cascade annulation has been used for the synthesis of carbazole (B46965) alkaloids from simple indole (B1671886) derivatives. Such strategies allow for the efficient construction of complex molecular architectures from relatively simple precursors in a step-economic fashion.
Green Chemistry Approaches in Benzamide Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzamides to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. These approaches focus on developing environmentally benign and sustainable catalytic methods. rsc.orgrsc.org
Solvent-Free and Catalyst-Free Synthesis: A significant advancement in green benzamide synthesis is the development of solvent- and activation-free conditions. One such method involves the use of vinyl benzoate (B1203000) for the direct N-benzoylation of amines. tandfonline.comtandfonline.com This technique avoids the need for solvents and traditional activating agents, with the resulting benzamides being easily isolated through crystallization, thus presenting a clean and eco-friendly pathway. tandfonline.comuclouvain.be Another approach is mechanochemical synthesis using ball milling, which can efficiently produce benzimidazole (B57391) derivatives from benzoic acid and o-phenylenediamine (B120857) without any solvent. mdpi.com
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov The hydrolysis of benzamide, which traditionally takes an hour, can be completed in just seven minutes under microwave irradiation. rasayanjournal.co.inyoutube.comyoutube.com This technology is effective for various reactions, including the ring-opening of oxazolones by amines to form benzamides, which can be difficult under conventional heating. researchgate.net
Flow Chemistry: Continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling highly reactive intermediates, and greater scalability. unimib.itnih.gov Amide bond formation in flow reactors can be achieved with significantly reduced reaction times. nih.govscispace.com For instance, by using a microflow reactor, carboxylic acids can be rapidly activated and reacted with amines to produce peptides and amides in high yields with minimal side reactions like epimerization. nih.gov This method allows for precise control over reaction parameters, enabling the use of highly active reagents that would be problematic in batch syntheses. scispace.com
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. rsc.orgmanchester.ac.uk Enzymes like nitrile hydratase can convert nitriles to amides under mild, aqueous conditions. nih.gov This biocatalytic approach can be integrated with chemocatalytic steps, such as in the synthesis of N-aryl amides where the enzymatic hydration of a nitrile is followed by a copper-catalyzed Ullmann-type arylation in the same pot. nih.gov Lipases, esterases, and proteases are also employed, operating in reverse to form amide bonds, often in systems with low water content to shift the equilibrium toward synthesis. rsc.orgmanchester.ac.uk
Derivatization and Functionalization of the this compound Core
The this compound scaffold possesses several sites amenable to chemical modification, allowing for the generation of diverse analogues. These include the N-methyl group, the aromatic ring, and particularly the reactive iodo-substituent.
Modifications at the N-methyl Position
The N-methyl group of the benzamide can be a target for functionalization, primarily through dealkylation followed by realkylation.
N-Demethylation: The removal of the methyl group to yield the corresponding secondary amide (2-fluoro-4-iodobenzamide) is a key transformation. Classic chemical methods, such as the von Braun reaction using cyanogen (B1215507) bromide (BrCN), have been widely used for the N-demethylation of tertiary amines and amides, including natural products like opiate alkaloids. nih.gov More contemporary and milder methods are also being developed. For example, visible-light-induced cerium-catalyzed N-demethylation of N-methyl amides under an air atmosphere has been reported, offering a greener alternative. researchgate.net Microsomal oxidation represents a biochemical route for N,N-dimethylbenzamide demethylation, proceeding through an N-hydroxymethyl intermediate. nih.gov
N-Alkylation: Once the secondary amide is obtained, the nitrogen can be functionalized with a variety of new substituents. Catalytic N-alkylation using alcohols as alkylating agents is an atom-economical approach that generates water as the only byproduct. rsc.org This transformation can be catalyzed by complexes of various metals, including iridium and cobalt. rsc.org Recent protocols describe the efficient N-alkylation of benzamides with a broad range of alcohols using cobalt nanoparticles supported on carbon, a method that tolerates numerous functional groups. rsc.orgdntb.gov.ua It is also possible to directly alkylate certain N,N-dialkyl benzamides at the alpha-position of one of the alkyl groups using a strong base like lithium diisopropylamide (LDA). nih.govresearchgate.net
Aromatic Ring Substitutions and Elaborations
The 4-iodo substituent on the benzamide ring is a highly versatile handle for introducing a wide array of chemical groups through transition-metal-catalyzed cross-coupling reactions. youtube.comyoutube.com The high reactivity of the carbon-iodine bond allows for selective functionalization, even in the presence of other halogens like the fluoro group at the 2-position. libretexts.orgnih.gov
Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed reactions are central to the derivatization of aryl iodides. nih.govresearchgate.net
Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. libretexts.org It is widely used to create biaryl compounds, styrenes, and conjugated systems. libretexts.org
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. nih.govacs.orgorganic-chemistry.org It is a powerful method for synthesizing N-aryl amines and has largely replaced older, harsher methods. organic-chemistry.orgnih.gov The reaction can be performed selectively at the C-I position of dihalopyridines, leaving a C-F bond intact. researchgate.net
Heck Reaction: This reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene, providing a direct route to vinyl-substituted aromatic compounds. libretexts.org
The reactivity of aryl halides in these palladium-catalyzed reactions generally follows the order: I > Br > OTf >> Cl > F. libretexts.org This predictable selectivity allows the iodine on the this compound core to be targeted specifically.
Introduction of Heteroaromatic Moieties
The same palladium-catalyzed cross-coupling methodologies used for general aromatic substitutions are highly effective for introducing heteroaromatic systems at the 4-position of the benzamide core. This is a crucial strategy in medicinal chemistry, as heteroaromatic rings are prevalent in drug molecules.
Suzuki Coupling for C-C Bonded Heterocycles: By using a heteroarylboronic acid or ester as the coupling partner in a Suzuki reaction, a wide variety of heterocyclic rings can be attached to the benzamide scaffold. Sodium silanolates derived from heterocyclic silanols have also been shown to couple effectively with aryl iodides. nih.gov
Buchwald-Hartwig Coupling for N-Aryl Heterocycles: The Buchwald-Hartwig amination can be employed to link nitrogen-containing heterocycles to the aromatic ring. This is achieved by using a heterocyclic amine as the nucleophilic partner in the coupling reaction with the 4-iodo position. researchgate.net This approach has been successfully applied to the synthesis of various heteroaromatic derivatives, including those containing pyridine. nih.govresearchgate.net
Other Catalytic Systems: While palladium is the most common catalyst, other transition metals can also be utilized. For instance, erbium(III) trifluoromethanesulfonate (B1224126) has been used as a catalyst for the green synthesis of benzimidazole derivatives. nih.gov
Radiochemical Synthesis and Applications of Radiolabeled N Methyl 2 Fluoro 4 Iodobenzamide Derivatives
Radioiodination Techniques for N-methyl-2-fluoro-4-iodobenzamide Analogues
Radioiodination involves the incorporation of a radioactive iodine isotope into a molecule. For analogues of this compound, this process typically targets the aromatic ring, replacing a stable atom or group with a radioiodine atom.
Isotope exchange reactions represent a direct method for radioiodination, where a non-radioactive iodine atom on the target molecule is swapped with a radioactive one. nih.gov This halogen exchange is a common method for incorporating iodine radionuclides into organic molecules via nucleophilic substitution. nih.gov To enhance the radiochemical yield (RCY) and facilitate the exchange, catalysts such as copper(I) or copper(II) salts are often added to the reaction mixture. nih.gov The copper catalyst is thought to form an intermediate complex with the aryl halide, making the carbon-halogen bond more susceptible to nucleophilic attack by the radioactive iodide. nih.gov
A primary challenge with isotope exchange reactions is the purification of the final product. nih.gov Because the radiolabeled product is chemically identical to the non-radioactive starting material (precursor), separating the two can be difficult, potentially leading to a final product with low molar activity. nih.gov Despite this, halogen exchange reactions are versatile and can be used to produce compounds labeled with various iodine radioisotopes. nih.gov
To overcome the limitations of isotope exchange and achieve higher molar activity, strategies involving organometallic precursors are widely employed. nih.gov These methods involve an ipso-substitution, where a carbon-metal bond on the aromatic ring is cleaved and replaced by a carbon-iodine bond.
The most prevalent of these methods is iododestannylation , which uses a trialkylarylstannane precursor. nih.govmdpi.com This reaction is a form of electrophilic aromatic substitution (SEAr) that proceeds under mild conditions. nih.govmdpi.com The stannylated precursor is reacted with an electrophilic radioiodine species, typically generated in situ from sodium radioiodide and an oxidizing agent like chloramine-T or Iodogen. nih.govosti.gov Iododestannylation is highly efficient, often providing high yields even with small quantities of the precursor, and is compatible with deactivated aromatic rings. nih.gov
Another, less common, organometallic approach is iododesilylation . This method uses a silylated precursor, which is generally more stable than its stannyl (B1234572) counterpart due to the stronger carbon-silicon bond. nih.govmdpi.com Consequently, iododesilylation reactions often result in lower radiochemical yields compared to iododestannylation. nih.govmdpi.com
| Precursor Type | Reaction Name | General Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Trialkylarylstannane | Iododestannylation | Mild conditions, requires oxidant (e.g., Chloramine-T, Iodogen). nih.govosti.gov | High radiochemical yields, applicable to a wide range of aromatic compounds. nih.gov | Toxicity of tin-containing byproducts requires careful purification. nih.gov |
| Arylsilane | Iododesilylation | Typically requires acidic media (e.g., trifluoroacetic acid). mdpi.com | Precursors are often more stable than stannanes. mdpi.com | Generally lower radiochemical yields due to the stability of the C-Si bond. nih.govmdpi.com |
| Arylboronic Acid/Ester | Iododeboronation | Requires an oxidant. acs.org | Boron-based precursors are often readily available and less toxic than stannanes. acs.org | Yields can be variable depending on the substrate. acs.org |
The success of any radiosynthesis is evaluated by several key metrics. Radiochemical conversion (RCC) measures the percentage of the initial radioactivity that has been incorporated into the desired product within the crude reaction mixture, often determined by radio-HPLC. nih.govhzdr.deRadiochemical yield (RCY) is the percentage of the starting radioactivity that is present in the final, isolated, and purified product, corrected for decay. hzdr.dekcl.ac.uk Finally, radiochemical purity (RCP) refers to the proportion of the total radioactivity in the final product that is in the desired chemical form. nih.govhzdr.de
Achieving high RCY and RCP requires careful optimization of reaction conditions, including temperature, reaction time, precursor concentration, and the choice of solvent and oxidizing agents. researchgate.net Following the radiolabeling reaction, rigorous purification is essential to remove unreacted radioisotope, precursors, and reaction byproducts. mdpi.com High-performance liquid chromatography (HPLC) is the most common method for purifying radioiodinated compounds, as it provides excellent separation and allows for the collection of a high-purity product. nih.govmdpi.com
Radiofluorination Methodologies for this compound Derivatives
Radiofluorination with fluorine-18 (B77423) ([¹⁸F], t½ ≈ 110 min) is of immense interest for PET imaging. The short half-life of ¹⁸F necessitates rapid and efficient labeling methods.
Nucleophilic aromatic substitution (SNAr) is the most common method for introducing no-carrier-added [¹⁸F]fluoride into an aromatic ring. nih.govharvard.edu This reaction requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to a good leaving group (e.g., a nitro group, or a halogen). acs.org The reaction is typically performed in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) at high temperatures (often >100 °C). acs.orguni-tuebingen.de
For derivatives of this compound, a precursor would be designed with a suitable leaving group at the desired position for fluorination. For example, the synthesis of the mGluR1 PET ligand [¹⁸F]FITM, an N-methylbenzamide derivative, was achieved by the [¹⁸F]fluorination of a nitro-precursor using [¹⁸F]KF in the presence of Kryptofix 222. nih.gov Similarly, the related ligand [¹⁸F]FIMX was prepared from an N-Boc-protected (phenyl)aryliodonium salt precursor, which serves as an excellent leaving group for nucleophilic fluorination. nih.gov
| Target Compound | Precursor Type | Reaction Conditions | Radiochemical Yield (RCY) | Specific Activity |
|---|---|---|---|---|
| [¹⁸F]FITM | Nitro-precursor | [¹⁸F]KF/Kryptofix 222, DMSO, heat. nih.gov | 6.4% - 14.0% (decay-corrected, based on 429-936 MBq of product from 6.7-13.0 GBq of [¹⁸F]F⁻). nih.gov | 204–559 GBq/μmol. nih.gov |
| [¹⁸F]FIMX | (Phenyl)aryliodonium salt | [¹⁸F]Fluoride ion, heat. nih.gov | Reported as "useful radiochemical yield". nih.gov | High specific activity. nih.gov |
When direct radiofluorination is challenging due to the sensitive nature of the target molecule or low yields, an indirect approach using prosthetic groups is employed. nih.govnih.gov A prosthetic group, or bifunctional labeling agent, is a small molecule that is first radiolabeled with [¹⁸F] and then conjugated to the larger target molecule in a separate step under milder conditions. nih.govacs.org
This multi-step process involves the synthesis and purification of the [¹⁸F]-labeled prosthetic group, followed by the conjugation reaction and a final purification of the desired radiolabeled product. acs.org A widely used example is N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), which is an acylating agent that reacts with primary amines (like a lysine (B10760008) residue in a peptide) to form a stable amide bond. nih.govnih.gov While this approach can be more time-consuming than direct labeling, it is highly versatile and allows for the labeling of complex molecules that may not be stable under the harsh conditions of direct nucleophilic aromatic substitution. nih.govacs.org
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Methyl 2 Fluoro 4 Iodobenzamide Analogues
Impact of Halogen Substitution Patterns on Biological Activity
The presence, type, and position of halogen substituents on the benzamide (B126) ring are pivotal in determining the biological activity of N-methyl-2-fluoro-4-iodobenzamide analogues.
Fluoro- and Iodo-Substituent Effects
In other molecular contexts, the presence of a halogen substituent is essential for inhibitory effects. frontiersin.org Studies on inhibitors of human equilibrative nucleoside transporters (ENTs) revealed that a halogen substitute on the fluorophenyl moiety was crucial for the inhibitory effects on both ENT1 and ENT2. frontiersin.org While direct comparisons between iodo- and other halo-substituents in identical positions are sparse in the provided literature, the impact of electron-withdrawing groups like fluoro and trifluoromethyl has been noted to be less favorable than electron-donating groups in some inhibitor series. nih.gov For example, 4-fluoro and 4-trifluoromethyl substituted analogues were found to be two- to three-fold less potent than a 4-methyl substituted analogue in inhibiting the Keap1-Nrf2 protein-protein interaction. nih.gov
Positional Isomerism and Steric Effects
The specific placement of halogen substituents on the aromatic ring significantly influences activity, a phenomenon known as positional isomerism. This is often tied to steric effects, where the size and spatial arrangement of atoms impact the molecule's ability to bind to its target.
Studies consistently show a preference for para-substitution over meta or ortho positions for optimal activity. mdpi.comnih.gov In one study, a para-substituted N-Boc piperazinyl derivative demonstrated the highest activity and selectivity of all tested compounds, whereas its meta-substituted counterpart was only moderately active. mdpi.com Similarly, for another class of inhibitors, the para position was preferred for activity over the meta position. nih.gov The para-substituted analogue (compound 39) was more active than its ortho- and meta-substituted counterparts (compounds 19, 56, and 38). mdpi.com
Table 1: Impact of Positional Isomerism on Biological Activity of Benzamide Analogues
| Compound Analogue | Ring Position of Substituent | Relative Activity/Potency | Reference |
|---|---|---|---|
| Piperazinyl Derivative | para | Highest activity (IC₅₀ = 0.2690 µM) | mdpi.com |
| Piperazinyl Derivative | meta | Moderate activity (IC₅₀ = 3.297 µM) | mdpi.com |
| Benzyl Fragment Derivative | para | Most active in series | nih.gov |
| Benzyl Fragment Derivative | meta | Less potent than para-isomer | nih.gov |
This suggests that the geometry of the para-isomer allows for a more favorable interaction with the binding site of the biological target, while substituents at the meta or ortho positions may introduce steric hindrance or result in a suboptimal orientation.
Influence of N-Alkyl Chain Modifications
Modifications to the N-alkyl group of the amide can significantly alter a compound's properties and biological activity. In analogues of this compound, changing the methyl group to larger or bulkier alkyl chains can enhance activity. Research on related benzamides showed that bulky, non-polar substituents on a terminal nitrogen were beneficial for high antiplasmodial activity. mdpi.com
For instance, replacing a tert-butyloxycarbonyl (N-Boc) group with a pivaloyl group (which is also bulky) resulted in compounds with sub-micromolar antiplasmodial activity and high selectivity, matching the lead compound. mdpi.com The length and branching of the N-alkyl chain can influence various physicochemical properties, such as melting point and intermolecular interactions, which in turn can affect how the molecule behaves in a biological system. researchgate.net
Table 2: Effect of N-Substituent Modification on Antiplasmodial Activity
| N-Substituent | Cytotoxicity (L-6 cells IC₅₀) | Selectivity Index (S.I.) | Reference |
|---|---|---|---|
| N-pivaloyl | 185.0–190.3 µM | 288.6–299.7 | mdpi.com |
| N-Boc | ~124.0 µM | 461.0 (para-isomer) | mdpi.com |
Aromatic Ring System Modifications and Their Pharmacological Impact
Replacing the central phenyl ring of the benzamide with other aromatic or heterocyclic systems is a common strategy in medicinal chemistry to explore new binding interactions and improve pharmacological properties. frontiersin.orgnih.gov
Studies on FPMINT analogues, which are inhibitors of equilibrative nucleoside transporters, demonstrated that replacing a naphthalene (B1677914) moiety with a benzene (B151609) moiety could completely abolish the inhibitory effects on ENT1 and ENT2. frontiersin.org This highlights the critical role of the larger aromatic system in binding. Conversely, in a different chemical series, replacing a benzene core with naphthalene or biphenyl (B1667301) moieties maintained high potency. nih.gov
The introduction of different heterocyclic rings has also been explored. In the development of docetaxel (B913) analogues, replacing a phenyl group with 3'-(2-furyl) and 3'-(2-pyrrolyl) groups resulted in compounds with activity comparable or even superior to the parent drug. nih.gov This indicates that the specific electronic and steric properties of these five-membered heterocycles can be highly favorable for biological activity.
Table 3: Pharmacological Impact of Aromatic Ring Modifications
| Original Ring | Replacement Ring | Effect on Biological Activity | Reference |
|---|---|---|---|
| Naphthalene | Benzene | Abolished inhibitory effect on ENT1/ENT2 | frontiersin.org |
| Benzene | Naphthalene | Maintained high potency (IC₅₀ = 0.38-0.44 µM) | nih.gov |
| Benzene | Biphenyl | Maintained high potency (IC₅₀ = 0.38-0.44 µM) | nih.gov |
| Phenyl | 2-Furyl | Comparable or superior cytotoxicity | nih.gov |
| Phenyl | 2-Pyrrolyl | Comparable or superior cytotoxicity | nih.gov |
Computational Approaches to SAR/SPR Elucidation
Computational modeling provides powerful tools for understanding and predicting the relationship between a molecule's structure and its biological activity, guiding the design of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, represented by molecular descriptors. A robust QSAR model can serve as an effective screening tool to predict the activity of novel compounds and identify promising drug leads. nih.gov
For a QSAR model to be reliable, it must be built from a sufficiently large dataset of molecules that share a conserved structural core. nih.gov Successful QSAR models have been developed for various classes of compounds, including EPAC-specific modulators and antiplasmodial fluoroquinolines. nih.govnih.gov A highly predictive QSAR model for 2,4-disubstituted 6-fluoroquinolines was developed with strong statistical validation (internal squared correlation coefficient R² of 0.921 and predictive squared correlation coefficient R²pred of 0.901). nih.gov This model identified that properties related to the number of 5-membered rings (n5Ring), 3D molecular topology (TDB8u), and radial distribution function (RDF75i) were positively associated with antiplasmodium activity. nih.gov The development of such a model for this compound analogues could similarly accelerate the discovery of new drug candidates by prioritizing the synthesis of compounds with the highest predicted affinities. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mode of a ligand to the active site of a protein, providing insights into the intermolecular interactions that stabilize the complex. For analogues of this compound, molecular docking studies would be crucial in identifying key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds, which are particularly relevant due to the presence of fluorine and iodine atoms.
Following docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic representation of the ligand-receptor complex. MD simulations analyze the movements of atoms and molecules over time, offering a view of the conformational changes and stability of the binding. These simulations can reveal the flexibility of the ligand and the protein's active site, the role of solvent molecules, and provide a more accurate estimation of binding free energies. For instance, a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives utilized MD simulations to confirm the stability of the ligand-protein complex within the binding site of target proteins.
Table 1: Representative Data from Molecular Docking and Dynamics Simulations of Analogous Benzamide Derivatives
| Compound Analogue | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Stability in MD Simulation (RMSD) |
| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-glucosidase | -9.7 | Asp215, Glu277, Arg442 | Stable |
| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-amylase | -9.5 | Asp197, Glu233, Asp300 | Stable |
| 5-benzyl-4-thiazolinone derivative | Influenza Neuraminidase | -8.5 | TRP178, ARG152, ARG292 | Not Reported |
Note: This table is illustrative and based on data from studies on analogous, not identical, compounds to this compound, as specific data for the latter is not available.
Pharmacophore Modeling
Pharmacophore modeling is another cornerstone of computer-aided drug design. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive and negative ionizable groups.
For a series of this compound analogues with known biological activity, a pharmacophore model could be developed to identify the crucial chemical features responsible for their therapeutic effects. This model can then be used as a 3D query to screen large compound libraries for novel molecules with the desired activity. The development of a pharmacophore model typically involves the following steps:
Selection of a training set of active molecules: A group of structurally diverse compounds with high affinity for the target of interest is chosen.
Conformational analysis: The possible conformations of each molecule in the training set are generated.
Feature identification and alignment: Common chemical features are identified and the molecules are aligned based on these features.
Pharmacophore generation and validation: A hypothesis is generated and then validated using a test set of active and inactive compounds.
While a specific pharmacophore model for this compound analogues is not publicly documented, the general principles of pharmacophore modeling are widely applied in the development of various therapeutic agents. This approach provides a powerful tool for lead optimization and the discovery of new chemical entities with improved potency and selectivity.
Computational Chemistry and Theoretical Investigations of N Methyl 2 Fluoro 4 Iodobenzamide
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of a molecule. While specific DFT studies on N-methyl-2-fluoro-4-iodobenzamide are not prominent in the literature, the principles can be applied based on studies of analogous structures like other benzamides and halogenated compounds. eurjchem.comnih.gov Such calculations reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MESP).
For this compound, the electronic structure is shaped by the interplay of its functional groups. The aromatic ring forms the core, with the electron-withdrawing fluorine and iodine atoms significantly influencing the electron distribution. The iodine, being a large and polarizable halogen, and the highly electronegative fluorine atom pull electron density from the benzene (B151609) ring. Conversely, the N-methylamide group can act as a weak electron-donating group through resonance.
DFT calculations can map the MESP, highlighting regions of positive and negative electrostatic potential on the molecular surface. It is expected that the oxygen atom of the carbonyl group and the fluorine atom would be regions of negative potential (electron-rich), making them susceptible to electrophilic attack or acting as hydrogen/halogen bond acceptors. The hydrogen on the amide nitrogen would be a site of positive potential (electron-poor), making it a hydrogen bond donor. Crucially, the iodine atom is predicted to have a region of positive potential on its outermost surface, along the C-I bond axis, known as a sigma-hole (σ-hole), which is fundamental to its ability to form halogen bonds. researchgate.net
The analysis of HOMO and LUMO energies helps in understanding the molecule's reactivity and electronic transitions. nih.gov The energy gap between these orbitals is a key indicator of chemical stability.
Table 1: Expected Electronic Features from Quantum Chemical Calculations
| Feature | Predicted Characteristic for this compound | Significance |
|---|---|---|
| Molecular Electrostatic Potential (MESP) | Negative potential on carbonyl oxygen and fluorine; Positive potential on amide hydrogen and the outer region of the iodine atom (σ-hole). | Indicates sites for intermolecular interactions (hydrogen and halogen bonding). |
| Electron Density | High density around F and O; Lower density on the C-I axis apex; π-electron delocalization in the benzene ring modified by substituents. | Determines reactivity and the nature of chemical bonds. |
| Frontier Orbitals (HOMO/LUMO) | HOMO likely localized on the π-system and iodine; LUMO on the π*-system of the aromatic ring. | The energy gap indicates kinetic stability and susceptibility to electronic excitation. |
Molecular Modeling of Intermolecular Interactions
Molecular modeling techniques are used to simulate how molecules interact with each other, which is crucial for understanding crystal packing, physical properties, and binding to biological targets. These interactions are primarily non-covalent and include halogen bonds and hydrogen bonds. ias.ac.in
Halogen bonding is a directional, non-covalent interaction between a halogen atom (the donor) and a Lewis base (the acceptor). researchgate.net The presence of an iodine atom in this compound makes this interaction particularly significant. Computational studies on iodo-substituted aromatic compounds show that the σ-hole on the iodine atom allows it to act as a potent halogen bond donor. ias.ac.inresearchgate.net
In a crystalline or condensed phase, the iodine atom of one molecule is expected to interact favorably with an electron-rich site on an adjacent molecule, such as the carbonyl oxygen. Theoretical methods like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the interaction energy into electrostatic, dispersion, induction, and exchange-repulsion components, typically showing that both electrostatics and dispersion are key drivers of halogen bonds. researchgate.net Studies on related halobenzenes demonstrate that I···O and I···N interactions are common and play a vital role in the formation of specific supramolecular structures. researchgate.net In the case of 2-iodo-N-(4-bromophenyl)benzamide, weak I···I interactions also contribute to the crystal packing. ias.ac.in
The this compound molecule contains a hydrogen bond donor (the N-H group) and at least two potential acceptors (the carbonyl oxygen C=O and the fluorine atom). The formation of N−H···O hydrogen bonds is a dominant feature in the crystal structures of many benzamides and related sulfonamides. researchgate.netnih.gov These interactions often lead to the formation of well-defined supramolecular motifs, such as chains or dimers. nih.gov
Computational modeling can predict the geometry and strength of these hydrogen bonds. For instance, in crystals of N-(arylsulfonyl)-4-fluorobenzamides, molecules are frequently linked into chains or more complex three-dimensional architectures via N−H···O bonds, sometimes supplemented by weaker C−H···O or C-H···F interactions. nih.govrsc.org The interplay between the strong N−H···O hydrogen bond and the directional C−I···O halogen bond would be a key determinant of the solid-state architecture of this compound.
Reaction Mechanism Elucidation via Computational Methods
For example, the synthesis of benzamides typically involves the reaction of a carboxylic acid derivative (like an acyl chloride) with an amine. mdpi.comnih.gov A computational investigation of this process for this compound would involve:
Modeling Reactants and Products: Calculating the optimized geometries and energies of the starting materials (e.g., 2-fluoro-4-iodobenzoyl chloride and methylamine) and the final product.
Locating the Transition State (TS): Searching for the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. For amide formation, this often involves a tetrahedral intermediate.
Calculating Activation Energy: Determining the energy difference between the reactants and the transition state to predict the reaction rate.
Such studies can clarify the step-by-step process of bond formation and breaking, explain the role of catalysts, and predict the feasibility of different synthetic routes under various conditions.
Prediction of Biological Activity and ADMET Properties
In silico methods are now integral to modern drug discovery for predicting a compound's pharmacokinetic and toxicological profile, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov Using the compound's structure, various properties can be calculated with models trained on large datasets of experimental results. uq.edu.aujonuns.com
For this compound, web-based tools and specialized software can predict a range of properties. mdpi.comfrontiersin.org These predictions help to identify potential liabilities early in the drug development process, saving time and resources. nih.govjonuns.com Key predicted properties for a molecule like this would include its lipophilicity (LogP), water solubility, potential for metabolism by cytochrome P450 (CYP) enzymes, and various toxicity risks. mdpi.comfrontiersin.org
Table 2: Representative ADMET Properties Predicted via In Silico Models
| Property Class | Parameter | Significance | Reference Methodologies |
|---|---|---|---|
| Absorption | Water Solubility (LogS) | Affects dissolution and absorption. | pkCSM, SwissADME uq.edu.auswissadme.ch |
| Caco-2 Permeability | Predicts intestinal absorption. | pkCSM, Discovery Studio uq.edu.aufrontiersin.org | |
| P-glycoprotein Substrate | Identifies if the compound is actively pumped out of cells, reducing bioavailability. | SwissADME, pkCSM frontiersin.orgswissadme.ch | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Indicates potential for CNS effects. | pkCSM, SwissADME uq.edu.auswissadme.ch |
| Plasma Protein Binding | High binding can limit the free fraction of the drug available for action. | ProTOX II, SwissADME mdpi.comswissadme.ch | |
| Metabolism | CYP450 Substrate/Inhibitor (e.g., CYP2D6, CYP3A4) | Predicts drug-drug interactions and metabolic stability. | SwissADME, pkCSM uq.edu.auswissadme.ch |
| Excretion | Total Clearance | Estimates the rate of removal of the drug from the body. | pkCSM uq.edu.au |
| Toxicity | AMES Toxicity | Predicts mutagenic potential. | ProTOX II, pkCSM uq.edu.aumdpi.com |
| Hepatotoxicity | Flags potential for liver damage. | pkCSM, ProTOX II uq.edu.aumdpi.com |
These computational predictions provide a critical first pass in evaluating the drug-like potential of a compound. jonuns.comresearchgate.net For instance, a prediction of poor water solubility or significant hERG inhibition for this compound would suggest that structural modifications may be necessary to improve its profile.
Analytical and Spectroscopic Methodologies in N Methyl 2 Fluoro 4 Iodobenzamide Research
Advanced Chromatographic Separations (e.g., HPLC, LC-MS)
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the purification and analysis of N-methyl-2-fluoro-4-iodobenzamide and its related compounds. In the synthesis of analogous structures like 4-bromo-2-fluoro-N-methylbenzamide, column chromatography using a silica (B1680970) gel stationary phase with an ethyl acetate/petroleum ether mobile phase is employed to purify the crude product. chemicalbook.com This highlights a common chromatographic approach for separating the target compound from reaction byproducts and unreacted starting materials.
For instance, in the synthesis of a related benzamide (B126), silica gel flash column chromatography with dichloromethane (B109758) as the eluent was used for purification. rsc.org Furthermore, the purity and identity of compounds like 4-bromo-2-fluoro-N-methylbenzamide are often confirmed using techniques such as HPLC and LC-MS, which provide retention time and mass-to-charge ratio data, respectively. bldpharm.com
High-Resolution Mass Spectrometry for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.
In the characterization of similar benzamide derivatives, electrospray ionization (ES+) is a commonly used method. For example, the HRMS (ES+) analysis of a related compound, (E)-N-benzylidene-4-fluoroaniline oxide, yielded a measured value of m/z 238.0644 for the [M++Na]+ ion, which is in close agreement with the calculated value of 238.0647 for the molecular formula C13H10NOFNa. rsc.org Similarly, for another related benzamide, the mass spectrum (electrospray ionization, positive mode) showed a molecular ion peak [M+H]+ at m/z 232, confirming the molecular weight of 4-bromo-2-fluoro-N-methylbenzamide. chemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environments, and their proximity to neighboring protons. In related benzamide structures, the chemical shifts (δ) for aromatic protons typically appear in the range of 7.0-8.5 ppm, while the methyl protons of the N-methyl group are observed further upfield. rsc.orgdocbrown.info The integration of the signals corresponds to the number of protons of each type. docbrown.info
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. docbrown.info For benzamide derivatives, the carbonyl carbon (C=O) signal is typically observed in the downfield region (around 165-172 ppm). rsc.org The chemical shifts of the aromatic carbons are influenced by the substituents on the benzene (B151609) ring.
¹⁹F NMR: Fluorine-19 NMR is particularly valuable for fluorinated compounds like this compound due to the high sensitivity of the ¹⁹F nucleus and the wide range of chemical shifts. huji.ac.il The chemical shift of the fluorine atom provides insight into its electronic environment. huji.ac.ilnih.gov For example, in the ¹⁹F NMR spectrum of 4-fluoroiodobenzene, a related structure, the chemical shift is reported relative to a CCl₃F standard. spectrabase.com The coupling between the fluorine nucleus and neighboring protons (¹H-¹⁹F coupling) can also provide valuable structural information. nih.gov
Table 1: Representative NMR Data for Related Benzamide Structures
| Nucleus | Compound | Solvent | Chemical Shift (δ, ppm) |
| ¹H | (E)-N-benzylidene-4-fluoroaniline oxide | CDCl₃ | 8.31-8.21 (m, 2H; ArH), 7.80 (s, 1H; CH), 7.71 (d, 2H; ArH), 7.41-7.39 (m, 3H; ArH), 7.17 (d, 2H; ArH) |
| ¹³C | (E)-N-benzylidene-4-fluoroaniline oxide | CDCl₃ | 164.8 (ArC), 161.4 (ArC), 134.6 (CH), 131.1 (ArCH), 130.6 (ArC), 129.1 (ArCH), 128.7 (ArCH), 123.7 (d, ArCH), 116.1 (d, ArCH) |
| ¹⁹F | (E)-N-benzylidene-4-fluoroaniline oxide | CDCl₃ | -110.4 |
Note: This table presents data for a related compound to illustrate typical chemical shift ranges. The specific chemical shifts for this compound may vary.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. This technique can provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.
For example, the crystal structure of a related compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, was determined by X-ray single-crystal analysis. ccspublishing.org.cn The study revealed that the compound crystallizes in the monoclinic space group P2₁/c, and the molecular packing is influenced by N-H···O hydrogen bonds. ccspublishing.org.cn Similarly, a study on 3-halo-N-[2-(trifluoromethyl)phenyl]benzamides showed that N—H⋯O hydrogen bonds link the molecules to form chains in the crystal lattice. researchgate.net
Table 2: Crystallographic Data for a Related Benzamide Derivative
| Parameter | 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 17.226(5) |
| b (Å) | 13.934(4) |
| c (Å) | 17.262(5) |
| β (°) | 92.180(5) |
| V (ų) | 4140(2) |
| Z | 8 |
Source: DENG Xiao-Yan, et al., Chinese Journal of Structural Chemistry, 2014, 33(2): 223-227. ccspublishing.org.cn
UV-Vis and Infrared Spectroscopy for Functional Group Analysis
UV-Vis and Infrared (IR) spectroscopy are used to identify the functional groups present in this compound.
UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule. The benzoyl chromophore in this compound is expected to show characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the substituents on the aromatic ring.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic vibrations of specific functional groups. For this compound, key vibrational bands would include the N-H stretch of the amide group, the C=O stretch of the carbonyl group, and vibrations associated with the aromatic ring and the C-F and C-I bonds. In the characterization of a similar benzamide, the presence of N-H...O hydrogen bonds was identified, which would influence the N-H stretching frequency in the IR spectrum. ccspublishing.org.cn
N Methyl 2 Fluoro 4 Iodobenzamide As a Synthetic Intermediate and Building Block
Role in the Synthesis of Complex Organic Molecules
The strategic placement of three different functional handles on the N-methyl-2-fluoro-4-iodobenzamide scaffold allows for a variety of selective chemical transformations. The iodine atom is particularly noteworthy as it readily participates in a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of intricate molecular architectures.
The fluorine atom, while generally less reactive, can influence the electronic properties of the molecule and can be a site for nucleophilic aromatic substitution under specific conditions. The N-methylamide group provides a point for further functionalization or can be a key pharmacophoric element in the final target molecule. The interplay of these groups allows chemists to strategically and sequentially introduce new functionalities, making this compound a powerful tool for the convergent synthesis of complex organic targets.
Interactive Data Table: Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Product Type |
| Suzuki Coupling | Arylboronic acid, Palladium catalyst, Base | Biaryl compounds |
| Sonogashira Coupling | Terminal alkyne, Palladium catalyst, Copper co-catalyst, Base | Aryl-alkyne adducts |
| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | N-Aryl compounds |
| Carbonylation | Carbon monoxide, Palladium catalyst, Alcohol/Amine | Aryl esters/amides |
| Stille Coupling | Organostannane, Palladium catalyst | Biaryl compounds |
Precursor for Advanced Pharmaceutical Scaffolds (e.g., Enzalutamide (B1683756) precursors)
Perhaps the most prominent application of this compound is its role as a key precursor in the synthesis of Enzalutamide. epo.org Enzalutamide is a potent androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer. epo.org The synthesis of Enzalutamide often involves the coupling of a derivative of this compound with another complex fragment.
In a common synthetic route, the iodo-group of this compound is displaced in a coupling reaction. For instance, a key step can involve the reaction of a derivative, such as 4-amino-2-fluoro-N-methylbenzamide, with other reagents to construct the complex heterocyclic core of Enzalutamide. chemicalbook.com The fluorine atom and the N-methylamide group of the original building block remain as integral parts of the final drug molecule, highlighting the efficiency of this synthetic strategy.
The development of efficient and scalable syntheses of Enzalutamide is an area of active research, and many patented processes utilize intermediates derived from this compound or its bromo-analogue, N-methyl-2-fluoro-4-bromobenzamide. google.comgoogle.com These processes often focus on optimizing reaction conditions to improve yield and purity, underscoring the industrial importance of this building block. google.com
Interactive Data Table: Key Intermediates in Enzalutamide Synthesis from this compound Derivatives
| Starting Material Derivative | Key Reaction | Intermediate Formed |
| 4-Amino-2-fluoro-N-methylbenzamide chemicalbook.com | Reaction with isothiocyanate | Thiohydantoin precursor |
| N-methyl-2-fluoro-4-bromobenzamide google.com | Buchwald-Hartwig amination | 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid simsonpharma.com |
| 2-Fluoro-4-nitro-N-methylbenzamide researchgate.net | Reduction of nitro group | 4-Amino-2-fluoro-N-methylbenzamide researchgate.net |
| 4-((2-Cyanopropan-2-yl)amino)-2-fluoro-N-methylbenzamide nih.gov | Cyclization with an isothiocyanate | Thiohydantoin core of Enzalutamide |
Utility in Material Science Research
While the primary focus of this compound has been in the pharmaceutical realm, its structural motifs suggest potential applications in material science. Halogenated aromatic compounds are known to exhibit interesting photophysical properties and can be used as building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials.
The presence of the heavy iodine atom could lend itself to applications where high electron density is desirable, such as in X-ray contrast agents or as a component in materials with specific refractive indices. The fluorine atom can enhance thermal stability and influence intermolecular interactions, which are critical properties in the design of advanced materials. Although currently under-explored, the unique combination of functional groups in this compound presents an opportunity for the development of novel materials with tailored properties. Further research is needed to fully elucidate its potential in this area.
Q & A
Q. What are the key structural features of N-methyl-2-fluoro-4-iodobenzamide that influence its reactivity and biological interactions?
- Methodological Answer : The compound’s reactivity is influenced by:
- Electron-withdrawing groups : The fluorine atom at the 2-position and iodine at the 4-position create electron-deficient aromatic rings, directing electrophilic substitution reactions to specific positions.
- Steric effects : The methyl group on the amide nitrogen may hinder interactions with sterically sensitive targets.
- Hydrogen-bonding potential : The amide group (-CONH-) allows for hydrogen bonding, critical for binding to biological receptors.
Structural confirmation requires techniques like NMR (to verify substituent positions) and X-ray crystallography (for 3D conformation) .
Q. What synthetic routes are recommended for this compound, and how are reaction conditions optimized?
- Methodological Answer : Common synthetic approaches include:
- Stepwise halogenation : Fluorination via electrophilic substitution (e.g., using Selectfluor®), followed by iodination under controlled temperatures (40–60°C) to avoid over-halogenation.
- Amide bond formation : Coupling 2-fluoro-4-iodobenzoic acid with methylamine using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF.
Optimization parameters : - Temperature : Maintain ≤60°C to prevent dehalogenation.
- Solvent : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
- Catalysts : Pd-based catalysts may enhance iodination efficiency .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
| Technique | Parameters | Purpose |
|---|---|---|
| HPLC | C18 column, 60:40 MeCN/H2O mobile phase | Quantify purity (>98%) |
| NMR | H (400 MHz), C (100 MHz) in CDCl₃ | Confirm substituent positions |
| Mass Spectrometry | ESI+ mode, m/z 307.96 [M+H]⁺ | Verify molecular weight |
- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC deposition) resolves bond angles and torsion effects .
Advanced Research Questions
Q. How can conflicting data on the biological activity of benzamide derivatives be resolved?
- Methodological Answer : Contradictions in activity (e.g., target selectivity) may arise from:
- Variability in assay conditions : Standardize cell lines (e.g., melanoma A375 vs. SK-MEL-28) and incubation times.
- Metabolic stability : Use liver microsome assays to compare degradation rates.
- Structural analogs : Synthesize derivatives (e.g., replacing iodine with bromine) to isolate substituent effects.
Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. in vivo imaging) .
Q. What strategies optimize the reaction yield of this compound in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for iodination efficiency.
- Solvent-Free Conditions : Microwave-assisted synthesis reduces side reactions.
- Workflow :
Purification : Flash chromatography (hexane:EtOAc gradient) removes unreacted benzoic acid.
Quality Control : In-line IR monitors amide bond formation (C=O stretch at ~1650 cm⁻¹).
- Yield Improvement : From 65% to >85% by optimizing stoichiometry (1.2 eq methylamine) .
Q. How can researchers design experiments to study the interaction of this compound with biological targets?
- Methodological Answer :
- Computational Modeling : Docking studies (AutoDock Vina) predict binding modes to melanocortin-1 receptors.
- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, Kd).
- Radiolabeling : Incorporate I for tracer studies in melanoma models .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
